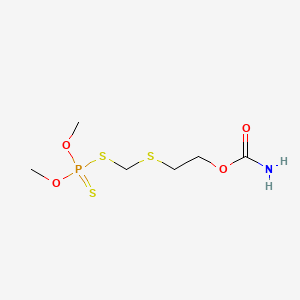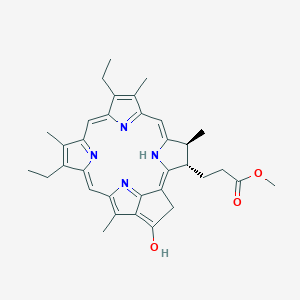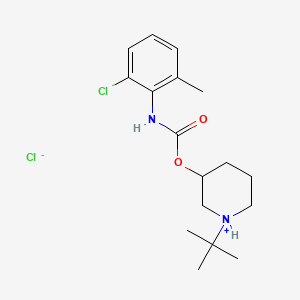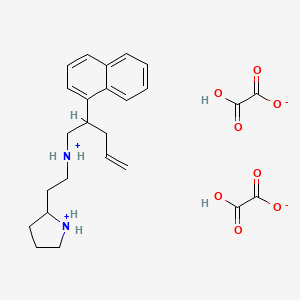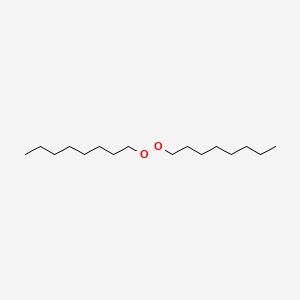
Dioctyl peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl peroxide is an organic peroxide with the chemical formula (C8H17O)2. It is a colorless to pale yellow liquid that is primarily used as a radical initiator in polymerization reactions. Due to its ability to decompose and generate free radicals, it is widely utilized in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyl peroxide can be synthesized through the reaction of octanol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:
Esterification: Octanol reacts with hydrogen peroxide in the presence of an acid catalyst to form this compound.
Purification: The crude product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Dioctyl peroxide undergoes various types of chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: It can be reduced to form alcohols and other reduced products.
Substitution: this compound can participate in substitution reactions, where one of its oxygen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts and oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted organic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dioctyl peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions to synthesize various polymers and copolymers.
Biology: this compound is employed in studies involving oxidative stress and free radical biology.
Medicine: It is used in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates.
Industry: this compound is utilized in the production of plastics, rubbers, and other polymeric materials.
Mechanism of Action
Dioctyl peroxide exerts its effects through the generation of free radicals. Upon decomposition, it forms two octyl radicals, which can initiate radical chain reactions. These radicals can react with various substrates, leading to the formation of new chemical bonds and the modification of existing ones. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Diacetyl peroxide: Another organic peroxide with similar radical-initiating properties.
Dibenzoyl peroxide: Commonly used in polymerization reactions and as an acne treatment.
Tert-butyl hydroperoxide: Used as an oxidizing agent and radical initiator.
Uniqueness
Dioctyl peroxide is unique due to its specific alkyl chain length, which imparts distinct solubility and reactivity characteristics. Compared to other peroxides, it offers a balance between stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
19102-74-0 |
|---|---|
Molecular Formula |
C16H34O2 |
Molecular Weight |
258.44 g/mol |
IUPAC Name |
1-octylperoxyoctane |
InChI |
InChI=1S/C16H34O2/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
LWRXNMLZNDYFAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOOCCCCCCCC |
Color/Form |
Straw colored liquid |
physical_description |
Straw colored liquid; [HSDB] |
solubility |
Immiscible with water |
vapor_pressure |
0.00126 [mmHg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



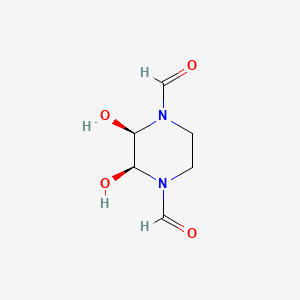
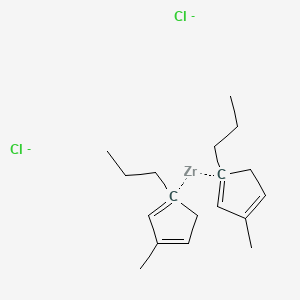

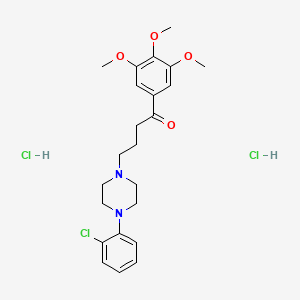
![1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide](/img/structure/B15342667.png)
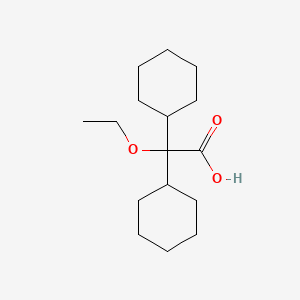
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate](/img/structure/B15342684.png)
![disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium](/img/structure/B15342693.png)

